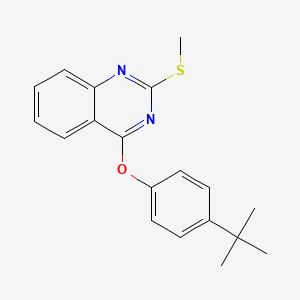

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. Quinazolines are found in many pharmaceuticals and exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring and the introduction of the tert-butyl, phenyl, and methylsulfanyl groups. The Williamson ether synthesis could potentially be used to introduce the ether linkage .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, an ether linkage, a phenyl ring, a tert-butyl group, and a methylsulfanyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ether linkage might be susceptible to cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline ring might confer aromatic stability .Scientific Research Applications

Photodecomposition and Degradation Studies

- Photodecomposition of Fenazaquin: Fenazaquin, a compound in the quinazoline class which may share structural similarities with 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether, undergoes photodecomposition in aqueous solutions under UV and sunlight, leading to the formation of several degradation products. This study helps understand the environmental fate of such chemicals (Bhattacharyya, Banerjee, & Bhattacharyya, 2003).

Synthesis and Characterization of Complexes

- Synthesis of Coordination Complexes: Research involving ether-bridged dicarboxylic acids led to the creation of coordination polymeric architectures, which are crucial for understanding the structural diversity and photocatalytic properties for degradation of organic dyes (Lu et al., 2021).

Chemical Reactions and Mechanisms

- Role of Tert-Butyl Group in Pseudorotaxanes: Studies have explored the capacity of the tert-butyl group, such as that in 4-(Tert-butyl)phenyl derivatives, to act as an end-cap in DB24C8-based rotaxanes, revealing insights into the steric effects and molecular interactions in supramolecular assemblies (Tachibana et al., 2004).

Antibacterial Evaluation

- Antibacterial Properties: Research on new quinazolinone derivatives, including structural analysis and antibacterial evaluation, contributes to the development of potential therapeutic agents (Geesi, 2020).

Synthetic Methods

- Synthesis Involving Sterically Hindered Phenols: The creation of quinazolin-4-ones containing a 3,5-di(tert-butyl)-4-hydroxyphenyl group involves novel condensation reactions, showcasing the versatility of tert-butyl phenyl derivatives in synthesizing complex molecules (Kelarev et al., 2004).

Environmental Applications

- Ionic Liquids for Purifying Gasoline Additives: Research demonstrates the use of ionic liquids for the separation and purification of gasoline octane boosters, highlighting the environmental applications of derivatives related to 4-(Tert-butyl)phenyl compounds (Arce, Rodríguez, & Soto, 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(4-tert-butylphenoxy)-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-19(2,3)13-9-11-14(12-10-13)22-17-15-7-5-6-8-16(15)20-18(21-17)23-4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLSBQKRIUGUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)

![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)

![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)

![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)

![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)

![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)